molecular formula C10H9F3O2 B2416494 Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate CAS No. 2113891-27-1

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate

Cat. No.: B2416494
CAS No.: 2113891-27-1
M. Wt: 218.175
InChI Key: PEPLUBMTLUOHMD-UHFFFAOYSA-N
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Description

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate is an organic compound characterized by the presence of fluorine atoms attached to a phenyl ring and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate typically involves the reaction of 2-fluorobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,3-difluoro-3-(2-fluorophenyl)propanoic acid.

    Reduction: Formation of 3,3-difluoro-3-(2-fluorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoropropanoate: Similar structure but with three fluorine atoms on the propanoate group.

    Methyl 3-(2-fluorophenyl)propanoate: Lacks the difluoro substitution on the propanoate group.

    Methyl 3,3-difluoro-2-fluorosulfonyl-3-methoxypropanoate: Contains additional functional groups that alter its chemical properties.

Uniqueness

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-9(14)6-10(12,13)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPLUBMTLUOHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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